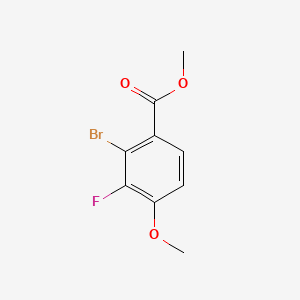
(R)-1-(2,5-Difluoropyridin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2,5-Difluoropyridin-3-yl)ethanol is a chiral compound with a pyridine ring substituted with two fluorine atoms at the 2 and 5 positions and an ethanol group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Difluoropyridin-3-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative, such as 2,5-difluoropyridine.
Chiral Catalyst: A chiral catalyst is used to introduce the ethanol group at the 3 position of the pyridine ring. This step ensures the formation of the ®-enantiomer.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to achieve high yield and enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2,5-Difluoropyridin-3-yl)ethanol may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired enantiomer with high purity.
化学反応の分析
Types of Reactions
®-1-(2,5-Difluoropyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,5-difluoropyridine-3-carboxylic acid.
Reduction: Formation of 2,5-difluoropyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
®-1-(2,5-Difluoropyridin-3-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of ®-1-(2,5-Difluoropyridin-3-yl)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-1-(2,5-Difluoropyridin-3-yl)ethanol: The enantiomer of the compound with different stereochemistry.
2,5-Difluoropyridine: The parent compound without the ethanol group.
3-Hydroxy-2,5-difluoropyridine: A hydroxyl derivative with similar structural features.
Uniqueness
®-1-(2,5-Difluoropyridin-3-yl)ethanol is unique due to its specific chiral configuration and the presence of both fluorine atoms and an ethanol group on the pyridine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C7H7F2NO |
|---|---|
分子量 |
159.13 g/mol |
IUPAC名 |
(1R)-1-(2,5-difluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7F2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3/t4-/m1/s1 |
InChIキー |
VSHXUPVCLGZGOU-SCSAIBSYSA-N |
異性体SMILES |
C[C@H](C1=C(N=CC(=C1)F)F)O |
正規SMILES |
CC(C1=C(N=CC(=C1)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


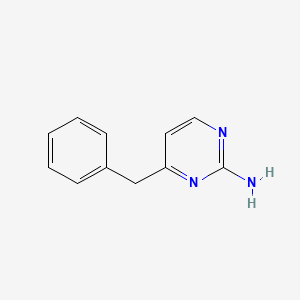

![Methyl 4-[1-(1,3-thiazol-2-yl)cyclopropyl]benzoate](/img/structure/B13894818.png)

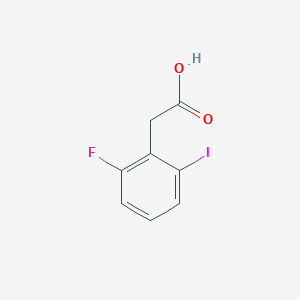

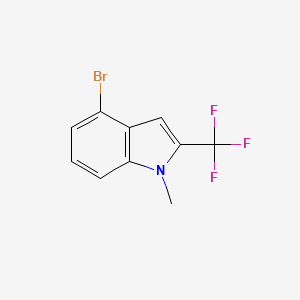

![methyl (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13894862.png)

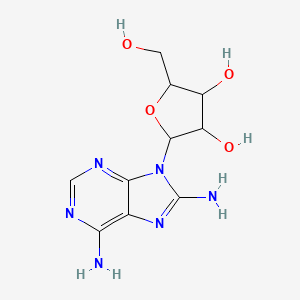
![4-Fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13894874.png)
![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13894876.png)
